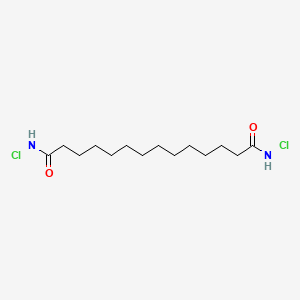
N~1~,N~14~-Dichlorotetradecanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~14~-Dichlorotetradecanediamide is an organic compound characterized by the presence of two amide groups and two chlorine atoms attached to a tetradecane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~14~-Dichlorotetradecanediamide typically involves the reaction of tetradecanediamine with a chlorinating agent. One common method is the reaction of tetradecanediamine with thionyl chloride (SOCl~2~) under controlled conditions. The reaction proceeds as follows:
C14H30N2+2SOCl2→C14H28Cl2N2+2SO2+2HCl
Industrial Production Methods
In industrial settings, the production of N1,N~14~-Dichlorotetradecanediamide may involve large-scale chlorination processes using more efficient and cost-effective chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~14~-Dichlorotetradecanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides with higher oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH^-), amines, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N1,N~14~-dichlorotetradecanediamide oxides.
Reduction: Formation of N1,N~14~-dichlorotetradecanediamine.
Substitution: Formation of various substituted tetradecanediamides depending on the nucleophile used.
Scientific Research Applications
N~1~,N~14~-Dichlorotetradecanediamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1,N~14~-Dichlorotetradecanediamide involves its interaction with molecular targets and pathways within biological systems. The compound can interact with cellular membranes, proteins, and enzymes, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N~1~,N~14~-Dibromotetradecanediamide: Similar structure but with bromine atoms instead of chlorine.
N~1~,N~14~-Diiodotetradecanediamide: Similar structure but with iodine atoms instead of chlorine.
N~1~,N~14~-Dichlorodecanediamide: Similar structure but with a shorter carbon chain.
Uniqueness
N~1~,N~14~-Dichlorotetradecanediamide is unique due to its specific combination of chlorine atoms and tetradecane backbone, which imparts distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
61382-94-3 |
|---|---|
Molecular Formula |
C14H26Cl2N2O2 |
Molecular Weight |
325.3 g/mol |
IUPAC Name |
N,N'-dichlorotetradecanediamide |
InChI |
InChI=1S/C14H26Cl2N2O2/c15-17-13(19)11-9-7-5-3-1-2-4-6-8-10-12-14(20)18-16/h1-12H2,(H,17,19)(H,18,20) |
InChI Key |
ZCBMNFJDIPESOE-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCC(=O)NCl)CCCCCC(=O)NCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















